molecular formula C9H12ClNO3S B2675126 6-(Tert-butoxy)pyridine-3-sulfonyl chloride CAS No. 1566806-96-9

6-(Tert-butoxy)pyridine-3-sulfonyl chloride

Cat. No.: B2675126
CAS No.: 1566806-96-9
M. Wt: 249.71
InChI Key: IVZCUSZEYATXTK-UHFFFAOYSA-N
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Description

6-(Tert-butoxy)pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine with a tert-butoxy substituent at the 6-position. This compound belongs to the class of heteroaromatic sulfonating agents, widely used in organic synthesis for introducing sulfonamide groups into target molecules. The tert-butoxy group imparts steric bulk and moderate electron-donating effects via the oxygen atom, influencing reactivity and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZCUSZEYATXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would yield a sulfonate ester .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and stability of pyridine-3-sulfonyl chloride derivatives are heavily influenced by substituents at the 6-position:

Compound Substituent Electronic Effect Steric Effect Molecular Weight (g/mol) Key Applications
Pyridine-3-sulfonyl chloride H (parent compound) None Minimal 175.62 Derivatization of amines, phenols
6-Nitropyridine-3-sulfonyl chloride -NO₂ Strongly electron-withdrawing Moderate 223.57 Coupling reactions (e.g., with amines)
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride -CF₃ Electron-withdrawing Moderate 245.61 Sulfonamide synthesis for pharmaceuticals
6-(Tert-butoxy)pyridine-3-sulfonyl chloride -O-t-Bu Electron-donating High steric hindrance ~229.71* Likely used in sterically demanding reactions

*Estimated based on parent structure and tert-butoxy group.

  • Electronic Effects: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups withdraw electron density, increasing the electrophilicity of the sulfonyl chloride and enhancing reactivity toward nucleophiles like amines.
  • Steric Effects: The tert-butoxy group creates significant steric hindrance, which may slow reaction kinetics compared to smaller substituents (e.g., -CF₃ or -NO₂). This property could be advantageous in selective sulfonylation reactions .

Physicochemical Properties

  • Trifluoromethyl and nitro derivatives exhibit intermediate solubility due to polar substituents .
  • Stability: Sulfonyl chlorides with electron-withdrawing groups (e.g., -NO₂) are more prone to hydrolysis than those with electron-donating groups. The tert-butoxy derivative may exhibit improved stability under humid conditions .

Research Findings and Trends

  • Derivatization Efficiency: Pyridine-3-sulfonyl chloride derivatives are effective in tagging amines and phenols for analytical purposes (e.g., LC-MS analysis of bisphenols) .
  • Pharmaceutical Relevance : Trifluoromethyl and nitro derivatives are prioritized in drug discovery due to their tunable reactivity and metabolic profiles, whereas tert-butoxy variants remain niche for specialized applications .

Biological Activity

6-(Tert-butoxy)pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a tert-butoxy group and a sulfonyl chloride functional group, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

  • Chemical Formula: C₉H₁₁ClN₁O₂S
  • CAS Number: 1566806-96-9
  • Molecular Weight: 232.71 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles, potentially leading to the formation of biologically active sulfonamides.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, similar to other sulfonyl chlorides that have shown inhibitory effects on carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Induction of Apoptosis : Preliminary studies indicate that derivatives of pyridine sulfonyl chlorides can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, studies involving Ramos cells (Burkitt lymphoma) and Jurkat T cells (acute T-cell leukemia) revealed that compounds with similar structures exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.

Cell LineCompound TestedIC50 (nM)
Ramos (Burkitt)This compoundTBD
Jurkat (T-cell)Similar derivativesTBD

Case Studies

A notable study explored the synthesis and biological evaluation of pyridine-3-sulfonyl derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of specific cancer cell lines through apoptosis induction pathways. The study highlighted the role of the tert-butoxy group in enhancing solubility and bioavailability, which are critical for therapeutic efficacy.

Therapeutic Applications

The potential therapeutic applications of this compound are vast, particularly in oncology and possibly as anti-inflammatory agents. Given its structural similarity to known inhibitors of acid secretion, there is potential for development as a treatment for conditions like peptic ulcers or gastroesophageal reflux disease.

Q & A

Q. What are the standard synthetic methodologies for preparing 6-(tert-butoxy)pyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonation of the pyridine ring followed by chlorination. Key steps include:
  • Sulfonation : Use of chlorosulfonic acid or SOCl₂ under controlled temperatures (0–20°C) to introduce the sulfonyl group.
  • Protection of the tert-butoxy group : Employ tert-butyl ether protection to prevent undesired side reactions during sulfonation .
  • Purification : Column chromatography (e.g., silica gel with dichloromethane/hexane) or recrystallization to isolate the product.
    Yield optimization requires precise temperature control and stoichiometric ratios of reagents like triethylamine as a base .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release toxic gases (e.g., SO₂, HCl) upon decomposition.
  • First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention. Provide the safety data sheet (SDS) to healthcare providers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butoxy group (δ ~1.3 ppm for tert-butyl protons) and sulfonyl chloride placement on the pyridine ring.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 261.6 for C₉H₁₂ClNO₃S).
  • FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S-O-Cl) confirm functional groups .

Advanced Research Questions

Q. How does the tert-butoxy substituent influence the reactivity of pyridine-3-sulfonyl chloride in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butoxy group at the 6-position sterically hinders nucleophilic attack at the adjacent positions, directing reactivity to the sulfonyl chloride group at the 3-position. Computational studies (DFT) suggest this substituent reduces electron density at the pyridine nitrogen, enhancing electrophilicity of the sulfonyl chloride . Comparative experiments with 2-methyl or trifluoromethyl analogs show lower yields in sulfonamide formation due to increased steric bulk .

Q. What strategies resolve contradictions in reported reaction efficiencies for sulfonamide derivatization using this compound?

  • Methodological Answer : Discrepancies in literature often arise from:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may hydrolyze the sulfonyl chloride. Use anhydrous dichloromethane for moisture-sensitive reactions .
  • Nucleophile Strength : Primary amines (e.g., benzylamine) react efficiently, while bulky secondary amines require elevated temperatures (40–60°C).
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates reactions by activating the sulfonyl chloride group .

Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites; the sulfonyl chloride group typically shows the highest reactivity.
  • Molecular Dynamics (MD) : Simulate steric effects of the tert-butoxy group to predict accessibility of reaction sites.
  • Case Study : Modeling guided the synthesis of a sulfonamide inhibitor targeting carbonic anhydrase, achieving 85% regioselectivity in coupling reactions .

Q. What experimental approaches validate the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC for hydrolyzed byproducts (e.g., sulfonic acid).
  • Moisture Sensitivity : Karl Fischer titration quantifies water content; <50 ppm is critical for long-term stability.
  • Light Exposure : UV-Vis spectroscopy tracks photodegradation; store in amber vials under inert gas (N₂/Ar) .

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